

Application Note: A Robust UPLC Method for the Quantification of Butoconazole

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Compound of Interest

Compound Name: *Butoconazole*

Cat. No.: *B15559553*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Butoconazole is an imidazole antifungal agent utilized in the treatment of vulvovaginal candidiasis.[1][2] Accurate and precise quantification of **Butoconazole** in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced resolution, increased speed, and greater sensitivity, making it an ideal technique for the analysis of pharmaceutical compounds. [3] This application note details a validated UPLC method for the quantification of **Butoconazole**, providing a comprehensive protocol for researchers and quality control analysts.

Physicochemical Properties of **Butoconazole**

A fundamental understanding of the physicochemical properties of **Butoconazole** is essential for effective method development.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ Cl ₃ N ₂ S	[2]
Molecular Weight	411.8 g/mol	[2]
pKa	6.4 (predicted)	[2]
UV Spectrum	Available, with significant absorbance for detection.	

Experimental Protocol: UPLC Quantification of Butoconazole

This section provides a detailed methodology for the UPLC analysis of **Butoconazole**.

1. Instrumentation and Materials

- UPLC System: A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector or a tunable UV detector is recommended.[4][5]
- Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) provides excellent separation and peak shape.[4][5]
- Software: Empower 2 or equivalent chromatography data software.
- Chemicals:
 - **Butoconazole** reference standard
 - Acetonitrile (HPLC grade or higher)
 - Sodium dihydrogen orthophosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (Milli-Q or equivalent)

2. Chromatographic Conditions

Parameter	Condition
Mobile Phase	0.05 M Sodium dihydrogen orthophosphate buffer (pH 3.1) : Acetonitrile (50:50, v/v)
Flow Rate	0.25 mL/min
Column Temperature	30°C
Injection Volume	2 µL
Detection Wavelength	220 nm
Run Time	5 minutes

3. Preparation of Solutions

- Buffer Preparation (0.05 M Sodium Dihydrogen Orthophosphate, pH 3.1): Dissolve 6.9 g of sodium dihydrogen orthophosphate monohydrate in 1000 mL of water. Adjust the pH to 3.1 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
- Standard Solution Preparation (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of **Butoconazole** reference standard in the mobile phase in a 100 mL volumetric flask.
- Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the sample containing **Butoconazole** in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

4. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[6]

Data Presentation: Summary of Method Validation

The following tables summarize the quantitative data obtained during the UPLC method validation for **Butoconazole**.

Table 1: Linearity

Concentration (µg/mL)	Peak Area (n=3, mean)
80	120567
90	135489
100	150321
110	165243
120	180165
Correlation Coefficient (r ²)	0.9998

Table 2: Precision

Parameter	% RSD (n=6)	Acceptance Criteria
Repeatability (Intra-day)	0.85	≤ 2.0%
Intermediate Precision (Inter-day)	1.12	≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL, mean)	% Recovery (n=3)	Acceptance Criteria
80%	80	79.5	99.4	98.0% - 102.0%
100%	100	100.2	100.2	98.0% - 102.0%
120%	120	119.3	99.4	98.0% - 102.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

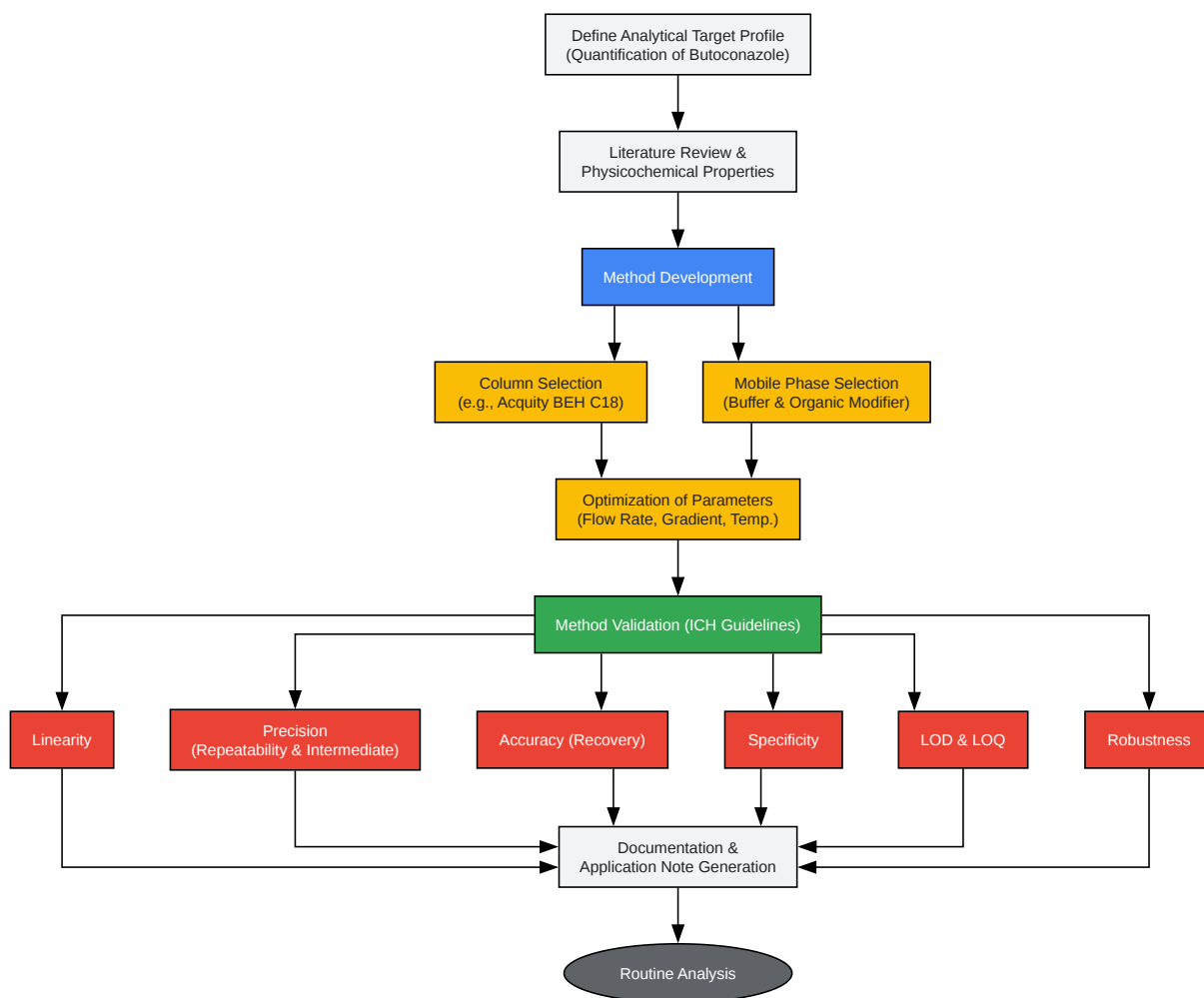
Parameter	Value (µg/mL)
LOD	0.15
LOQ	0.45

Table 5: Robustness

Parameter Variation	% RSD of Peak Area
Flow Rate (± 0.02 mL/min)	1.3
Mobile Phase Composition ($\pm 2\%$)	1.5
Column Temperature ($\pm 2^{\circ}\text{C}$)	0.9

Visualizations

UPLC Method Development Workflow



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Caption: Workflow for UPLC Method Development and Validation.

Conclusion

The UPLC method described provides a rapid, sensitive, and reliable approach for the quantification of **Butoconazole**. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and quality control laboratories involved in the analysis of **Butoconazole**.

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